molecular formula C9H18N2O B1220621 1-Nitroso-2,2,6,6-tetramethylpiperidine CAS No. 6130-93-4

1-Nitroso-2,2,6,6-tetramethylpiperidine

Cat. No.: B1220621
CAS No.: 6130-93-4
M. Wt: 170.25 g/mol
InChI Key: ZBLNPMXAFVVOQK-UHFFFAOYSA-N
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Description

1-Nitroso-2,2,6,6-tetramethylpiperidine is an organic compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso functional group (-NO) attached to an amino group (-NH2). This compound is known for its unique structural properties and has been widely studied for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitroso-2,2,6,6-tetramethylpiperidine can be synthesized through the nitrosation of 2,2,6,6-tetramethylpiperidine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Nitroso-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroxyl radicals, which are stable and have significant applications in organic synthesis.

    Reduction: Reduction of the nitroso group can lead to the formation of amines or hydroxylamines.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxone and iodine.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Formation of nitroxyl radicals.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Nitroso-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of nitroxyl radicals, which are important in organic synthesis and as spin labels in electron spin resonance (ESR) spectroscopy.

    Biology: Studied for its potential effects on biological systems, including its role as a spin label for studying protein structures and dynamics.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and related conditions.

    Industry: Utilized in the production of hindered amine light stabilizers (HALS), which are used to protect polymers from degradation due to UV radiation.

Mechanism of Action

The mechanism of action of 1-nitroso-2,2,6,6-tetramethylpiperidine involves the formation of nitroxyl radicals through oxidation. These radicals are highly stable and can participate in various redox reactions. The molecular targets and pathways involved include interactions with biological macromolecules, such as proteins and nucleic acids, where the nitroxyl radicals can act as probes or therapeutic agents.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A precursor to 1-nitroso-2,2,6,6-tetramethylpiperidine, used in the synthesis of metallo-amide bases and silylketene acetals.

    TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable nitroxyl radical widely used as a catalyst in organic synthesis and as a spin label in ESR spectroscopy.

    N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base in organic synthesis.

Uniqueness: this compound is unique due to its nitroso functional group, which imparts distinct chemical reactivity and stability. Its ability to form stable nitroxyl radicals makes it valuable in various applications, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

2,2,6,6-tetramethyl-1-nitrosopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)6-5-7-9(3,4)11(8)10-12/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLNPMXAFVVOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1N=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879627
Record name 2,2,6,6-Tetramethyl-N-nitrosopiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00702 [mmHg]
Record name 2,2,6,6-Tetramethyl-N-nitrosopiperidine
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CAS No.

6130-93-4
Record name 2,2,6,6-Tetramethyl-1-nitrosopiperidine
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Record name 2,2',6,6'-Tetramethyl-N-nitrosopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130934
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Record name 2,2,6,6-Tetramethyl-N-nitrosopiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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